2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime
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Overview
Description
Preparation Methods
The synthesis of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves several steps. One common method includes the reaction of 2,3-dihydro-3-oxo-4H-1,4-benzoxazine with acetamidoxime under specific conditions . The reaction typically requires a solvent such as chloroform (CHCl3) and drying agents like anhydrous sodium sulfate (Na2SO4) to obtain the desired product .
Chemical Reactions Analysis
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
2-(2,3-Dihydro-3-oxo-4H-1,4-benzoxazin-4-YL)acetamidoxime can be compared with similar compounds such as:
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionic acid: This compound has a similar core structure but different functional groups.
2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile: Another related compound with a nitrile group instead of the acetamidoxime group.
Properties
Molecular Formula |
C10H11N3O3 |
---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
N'-hydroxy-2-(3-oxo-1,4-benzoxazin-4-yl)ethanimidamide |
InChI |
InChI=1S/C10H11N3O3/c11-9(12-15)5-13-7-3-1-2-4-8(7)16-6-10(13)14/h1-4,15H,5-6H2,(H2,11,12) |
InChI Key |
LXJPDXVVCLYIFH-UHFFFAOYSA-N |
Isomeric SMILES |
C1C(=O)N(C2=CC=CC=C2O1)C/C(=N/O)/N |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2O1)CC(=NO)N |
Origin of Product |
United States |
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